molecular formula C12H23NO2 B15083218 4-(2-Ethylhexanoyl)morpholine CAS No. 79868-48-7

4-(2-Ethylhexanoyl)morpholine

Cat. No.: B15083218
CAS No.: 79868-48-7
M. Wt: 213.32 g/mol
InChI Key: WJNJRMDHLZDCJH-UHFFFAOYSA-N
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Description

4-(2-Ethylhexanoyl)morpholine is an organic compound with the molecular formula C12H23NO2 It is a derivative of morpholine, featuring an ethylhexanoyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylhexanoyl)morpholine typically involves the acylation of morpholine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+2-Ethylhexanoyl chlorideThis compound+HCl\text{Morpholine} + \text{2-Ethylhexanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+2-Ethylhexanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylhexanoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Ethylhexanoyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethylhexanoyl)morpholine involves its interaction with various molecular targets. The ethylhexanoyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The morpholine ring’s nitrogen atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

    Morpholine: The parent compound, morpholine, is a simpler structure without the ethylhexanoyl group.

    4-Ethylmorpholine: This compound has an ethyl group attached to the morpholine ring, but lacks the acyl group.

    N-Acylmorpholines: A class of compounds similar to 4-(2-Ethylhexanoyl)morpholine, but with different acyl groups.

Uniqueness: this compound is unique due to the presence of the 2-ethylhexanoyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that are not observed in simpler morpholine derivatives.

Properties

CAS No.

79868-48-7

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-ethyl-1-morpholin-4-ylhexan-1-one

InChI

InChI=1S/C12H23NO2/c1-3-5-6-11(4-2)12(14)13-7-9-15-10-8-13/h11H,3-10H2,1-2H3

InChI Key

WJNJRMDHLZDCJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)N1CCOCC1

Origin of Product

United States

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